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Acid Violet 131

Cat. No.: B13832521
M. Wt: 628.5 g/mol
InChI Key: MLSSMFBYFUBPQA-UHFFFAOYSA-L
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Description

Historical Trajectories and Academic Significance of Acid Violet 131

The history of synthetic dyes dates back to the mid-19th century with the discovery of "Mauve" by W. H. Perkin in 1856, which initiated the era of aniline (B41778) dyes. service.gov.ukresearchgate.net While specific historical details on the first synthesis of this compound are not extensively documented in the provided results, its classification as a double azo dye places it within a significant class of colorants that became prominent in the late 19th and early 20th centuries. worlddyevariety.comresearchgate.net The academic significance of this compound and similar azo dyes lies in their widespread industrial applications and, consequently, their environmental presence.

The academic interest in this compound has been heavily focused on its environmental impact and degradation. Researchers have explored various methods to remove this dye from industrial wastewater, reflecting a broader scientific concern with the environmental consequences of industrial dyes. researchgate.netjournalofchemistry.orgresearchgate.netresearchgate.netsphinxsai.com Studies have investigated degradation techniques such as hydrodynamic cavitation, ozonation, electrochemical treatment, and biodegradation using microorganisms. researchgate.netresearchgate.netresearchgate.netsphinxsai.com These research efforts underscore the compound's relevance as a model for studying the treatment of textile effluents.

Evolution of Research Paradigms and Challenges in this compound Studies

Early research on azo dyes was primarily centered on their synthesis and application in the textile industry. However, with growing environmental awareness, the research paradigm has shifted towards understanding and mitigating their ecological impact. For this compound, this has translated into a significant body of work on wastewater treatment.

Furthermore, the efficiency of degradation methods is often influenced by various operational parameters such as pH, initial dye concentration, and the presence of other substances in the wastewater, adding layers of complexity to the research. researchgate.netresearchgate.netsphinxsai.com Overcoming these challenges requires a multidisciplinary approach, combining principles of chemistry, environmental engineering, and microbiology to develop effective and economically viable treatment solutions for effluents containing this compound and other similar dyes. researchgate.netjournalofchemistry.orgjchps.com

Data on this compound

PropertyValue
CI Name C.I. This compound
CI Number 26675
CAS Number 6262-05-1
Molecular Formula C24H18N4Na2O8S2
Molecular Weight 600.35 g/mol
Molecular Structure Double azo class

This table contains data sourced from World dye variety. worlddyevariety.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H15N4Na3O7S2 B13832521 Acid Violet 131

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H15N4Na3O7S2

Molecular Weight

628.5 g/mol

IUPAC Name

trisodium;6-hydroxy-5-[[4-[(2-sulfonatobenzene-4-id-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C26H17N4O7S2.3Na/c31-24-14-9-16-15-17(38(32,33)34)10-11-18(16)26(24)30-28-22-13-12-21(19-5-1-2-6-20(19)22)27-29-23-7-3-4-8-25(23)39(35,36)37;;;/h1-3,5-15,31H,(H,32,33,34)(H,35,36,37);;;/q-1;3*+1/p-2

InChI Key

MLSSMFBYFUBPQA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O)N=NC5=C(C=[C-]C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Advanced Methodologies in Acid Violet 131 Synthesis and Derivatization

Investigation of Established Synthetic Routes for Acid Violet 131 Production

The conventional and industrially accepted method for the production of this compound (C.I. 26675) is a multi-step process involving sequential diazotization and azo coupling reactions. This process begins with the diazotization of an aromatic amine, which is then coupled to another aromatic compound. The resulting intermediate is then subjected to a second diazotization and coupling sequence to yield the final disazo dye molecule.

The established manufacturing process for this compound can be summarized in the following key stages:

First Diazotization: The synthesis commences with the diazotization of 2-Aminobenzenesulfonic acid. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with the addition of sodium nitrite (B80452) to form the corresponding diazonium salt.

First Azo Coupling: The resulting diazonium salt of 2-Aminobenzenesulfonic acid is then coupled with 2-Amino-4-methylanisole. This electrophilic aromatic substitution reaction forms a monoazo intermediate.

Second Diazotization: The monoazo compound produced in the previous step, which contains a free amino group, is then subjected to a second diazotization reaction under similar acidic and cold conditions to form a new diazonium salt.

Second Azo Coupling: Finally, this second diazonium salt intermediate is coupled with 4-Hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid) to form the final this compound dye. scialert.netjournalijar.com This final coupling step completes the disazo chromophore and introduces additional sulfonic acid groups, which are crucial for the dye's solubility and affinity for proteinaceous and polyamide fibers.

Table 1: Reactants and Intermediates in the Established Synthesis of this compound

Role in Synthesis Compound Name Molecular Formula
Starting Material 1 2-Aminobenzenesulfonic acid C₆H₇NO₃S
Starting Material 2 2-Amino-4-methylanisole C₈H₁₁NO
Final Coupling Component 4-Hydroxynaphthalene-1-sulfonic acid C₁₀H₈O₄S
Diazotizing Agent Sodium nitrite NaNO₂

| Final Product | this compound | C₂₄H₁₈N₄Na₂O₈S₂ |

Development and Optimization of Novel Synthesis Protocols for this compound

A review of publicly available scientific literature and patent databases does not yield specific research focused on the development and optimization of novel synthesis protocols for this compound. While the field of azo dye synthesis is continuously exploring greener solvents, more efficient catalysts, and methods to improve reaction yields and reduce waste for various dyes nih.gov, specific studies detailing these advancements for this compound are not extensively reported. Research on related azo dyes often focuses on optimizing reaction conditions such as pH, temperature, and reactant ratios to enhance yield and purity, but direct application of these findings to this compound has not been documented in the searched sources.

Mechanistic Elucidation of Reactions in this compound Synthesis

There is a lack of specific, in-depth mechanistic studies for the synthesis of this compound in the available scientific literature. The general mechanism for diazotization and azo coupling reactions is well-understood and consists of the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium, which then attacks the primary aromatic amine to form a diazonium salt. journalijar.com This is followed by an electrophilic aromatic substitution where the diazonium salt acts as the electrophile attacking an electron-rich coupling component. However, detailed kinetic studies, computational modeling, or isolation and characterization of specific intermediates and transition states for the precise sequence of reactions involving 2-Aminobenzenesulfonic acid, 2-Amino-4-methylanisole, and 4-Hydroxynaphthalene-1-sulfonic acid to form this compound are not found in the reviewed sources.

Sophisticated Analytical and Spectroscopic Characterization of Acid Violet 131 in Research Contexts

Spectroscopic Techniques for Elucidating Acid Violet 131 Behavior

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of dyes. slideshare.net For a molecule like this compound, different spectroscopic methods offer unique insights into its molecular structure and behavior.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. technologynetworks.com For conjugated systems such as the azo group (N=N) and aromatic rings present in this compound, this technique is particularly informative. The energy absorbed promotes electrons from a ground state to a higher energy orbital, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu

The spectrum of an azo dye like this compound is generally characterized by two main absorption bands:

An intense band in the UV region, attributed to π→π* transitions within the aromatic rings.

A less intense band in the visible region, which is responsible for the dye's color. This band corresponds to n→π* transitions involving the lone pair electrons of the nitrogen atoms in the azo group. mvpsvktcollege.ac.in

The position and intensity of the maximum absorbance wavelength (λmax) are sensitive to the molecular environment, including solvent polarity and pH, making UV-Vis spectroscopy a valuable tool for studying these effects. Conjugation between the azo group and the aromatic systems decreases the energy required for the electronic transition, shifting the absorbance to longer wavelengths. mvpsvktcollege.ac.in

Table 1: Representative Electronic Transitions for Azo Dyes like this compound This table presents typical data for sulfonated azo dyes, as specific experimental values for this compound are not extensively detailed in foundational literature.

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) Associated Molecular Moiety
π→π* 220-280 10,000 - 50,000 Aromatic Rings
n→π* 450-550 100 - 1,000 Azo Group (-N=N-)

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, producing a unique spectral "fingerprint". nih.gov

For this compound, an anionic sulfonated azo dye, FTIR analysis would reveal characteristic absorption bands corresponding to its key structural components. By analyzing the positions of these bands, researchers can confirm the presence of specific functional groups. vscht.cz

Key expected vibrations for this compound include:

O-H Stretching: A broad band typically in the 3200-3500 cm⁻¹ region, if hydroxyl groups are present and involved in hydrogen bonding.

N-H Stretching: For secondary amine groups, appearing in the 3300-3500 cm⁻¹ range.

Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

N=N Stretching: The azo group vibration is often weak or absent in the IR spectrum of symmetrical molecules, but can sometimes be observed in the 1400-1450 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

S=O Stretching: Strong, characteristic absorptions for the sulfonate (SO₃⁻) groups are expected around 1170-1250 cm⁻¹ (asymmetric) and 1030-1080 cm⁻¹ (symmetric). uc.edu

Table 2: Expected FTIR Absorption Frequencies for this compound Functional Groups

Functional Group Bond Vibration Type Characteristic Frequency (cm⁻¹)
Sulfonate S=O Asymmetric Stretch 1170 - 1250 (Strong)
Sulfonate S=O Symmetric Stretch 1030 - 1080 (Strong)
Aromatic Ring C=C Stretch 1450 - 1600 (Medium-Weak)
Azo Group N=N Stretch 1400 - 1450 (Weak/Variable)
Amine N-H Stretch 3300 - 3500 (Medium)
Aromatic C-H Stretch 3000 - 3100 (Medium)

Raman spectroscopy provides complementary information to FTIR, as it also probes molecular vibrations. However, it relies on inelastic scattering of monochromatic light, and different selection rules apply. wvu.edu A significant challenge in the Raman analysis of dyes is interference from fluorescence, which can overwhelm the much weaker Raman signal. ojp.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful solution to this problem. By adsorbing the analyte molecules onto a roughened metal surface (typically silver or gold nanoparticles), the Raman signal can be enhanced by several orders of magnitude, while fluorescence is simultaneously quenched. ojp.govpsu.edu This makes SERS an ideal technique for obtaining high-quality vibrational spectra of dyes like this compound. wvu.edu SERS is highly sensitive and can provide detailed structural information, even for trace amounts of the analyte. psu.edu Research on similar violet dyes has demonstrated that SERS can successfully differentiate between structurally similar compounds where normal Raman spectroscopy might fail. wvu.edu

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted by a substance after it has absorbed photons. horiba.com The process involves excitation to a higher electronic state, followed by emission of a photon as the molecule returns to its ground state. renishaw.com The emitted light is of a longer wavelength (lower energy) than the excitation light.

Investigating the fluorescence properties of this compound can provide insights into its electronic structure and its interactions with the surrounding environment. The fluorescence quantum yield and lifetime are key parameters that can be measured. These properties are often highly sensitive to factors such as pH, solvent polarity, and the presence of quenchers. While many dyes are fluorescent, detailed studies on the specific fluorescence and phosphorescence characteristics of this compound are not widely documented in the foundational literature. General principles suggest that as a complex aromatic molecule, it would likely exhibit fluorescence, the characteristics of which (emission maxima, intensity) would be dependent on its aggregation state and local chemical environment. photobiology.info

The degradation of dyes, particularly through advanced oxidation processes (AOPs), involves the formation of highly reactive, short-lived radical species. researchgate.net Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only analytical technique that can directly detect and characterize species with unpaired electrons, such as free radicals. syntechinnovation.com

When this compound is subjected to oxidative degradation (e.g., by hydroxyl radicals, •OH), the dye molecule is attacked, leading to the formation of various organic radical intermediates. nih.gov These intermediates are often too unstable and short-lived to be detected directly. Therefore, a technique called "spin trapping" is commonly employed. A spin trap molecule reacts with the transient radical to form a more stable radical adduct, which has a longer lifetime and can be readily measured by EPR. syntechinnovation.comnews-medical.net The resulting EPR spectrum provides a unique signature that can be used to identify the trapped radical, offering crucial mechanistic insights into the degradation pathway of this compound. nih.gov

Luminescence and Fluorescence Spectroscopic Investigations of this compound

Chromatographic and Mass Spectrometric Approaches for this compound

While spectroscopy provides structural and electronic information, chromatography and mass spectrometry are essential for the separation, identification, and quantification of this compound, especially in complex mixtures or for analyzing its degradation products. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating non-volatile or thermally unstable compounds like dyes. nih.gov For anionic dyes such as this compound, reversed-phase HPLC (RP-HPLC) is commonly used, often with a photodiode array (PDA) detector for simultaneous spectral analysis of the separated components. jfda-online.com

Mass Spectrometry (MS) is a powerful detector for HPLC that provides molecular weight and structural information. Electrospray Ionization (ESI) is the preferred ionization method for polar, ionic compounds like sulfonated dyes. upce.cz For this compound, analysis would be performed in negative ion mode, where the mass spectrometer detects the deprotonated or desodiated molecular ions (e.g., [M-Na]⁻). upce.czmdpi.com

Tandem mass spectrometry (MS/MS) provides even deeper structural insight. In this technique, a specific parent ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure, allowing for unambiguous identification and the characterization of unknown degradation products. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometric Data for this compound (C₂₆H₁₉N₄NaO₇S₂) Based on the known chemical structure and principles of mass spectrometry.

Analysis Mode Ion Type Calculated m/z Information Provided
ESI-MS (Negative) [M-Na]⁻ 587.07 Molecular Weight Confirmation
ESI-MS (Negative) [M-2Na+H]⁻ 565.09 Molecular Weight Confirmation
ESI-MS/MS (Negative) Fragment Ion Varies Structural Elucidation via Fragmentation Pattern (e.g., loss of SO₃, cleavage of azo bond)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Degradation Product Identification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. In the context of this compound, this method is instrumental in elucidating the degradation pathways of the dye when subjected to various treatment processes, such as advanced oxidation processes (AOPs).

While specific studies detailing the HPLC-MS/MS analysis of this compound degradation products are not extensively available in the public domain, the general methodology is well-established for other dyes. For instance, the degradation of similar azo dyes often involves the cleavage of the azo bond (-N=N-), which is a primary target for oxidative species like hydroxyl radicals generated during AOPs. mdpi.comscispace.com The subsequent breakdown of the aromatic structures leads to the formation of smaller, often colorless, organic molecules.

In a typical HPLC-MS/MS analysis, the effluent from a degradation experiment would be injected into the HPLC system. The components of the mixture are separated on a chromatographic column based on their polarity and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized. The first stage of mass analysis (MS1) provides the molecular weight of the parent ions. These ions are then fragmented, and the resulting fragment ions are analyzed in the second stage (MS2), providing structural information that aids in the definitive identification of the degradation products. europa.euacademie-sciences.fr

For a related dye, Crystal Violet, LC-MS analysis has been used to investigate its degradation pathway, revealing processes such as demethylation at the amino groups, followed by adduct reactions, loss of benzene (B151609) rings, and ring-opening reactions. sphinxsai.com Intermediary products identified included phenol, aniline (B41778), and benzophenone (B1666685) derivatives. sphinxsai.com Given the structural similarities, it is plausible that the degradation of this compound could proceed through analogous pathways, although specific experimental verification is necessary. Ozonation studies on Acid Red 131, a related monoazo dye, have demonstrated effective decolorization, indicating the breakdown of the chromophoric structure. ascelibrary.orgresearchgate.net

Table 1: Potential Degradation Intermediates of Azo Dyes Identified by HPLC-MS/MS

Potential Intermediate Description Method of Detection
Sulfonated Aromatic AminesFormed from the cleavage of the azo bond in sulfonated azo dyes.HPLC-MS/MS
Phenolic CompoundsResulting from the hydroxylation of aromatic rings.HPLC-MS/MS
Carboxylic AcidsFormed from the ring-opening of aromatic structures.HPLC-MS/MS
Smaller Organic FragmentsVarious low molecular weight compounds from extensive degradation.HPLC-MS/MS

This table is illustrative and based on general degradation pathways of azo dyes.

Microscopic and Surface Analysis in this compound Interaction Studies

Microscopic and surface analysis techniques are indispensable for characterizing the materials used as adsorbents and catalysts in the removal and degradation of this compound. These methods provide critical information on the morphology, elemental composition, and crystalline structure of these materials, both before and after their interaction with the dye.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Adsorbents and Catalysts

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It is widely used to observe the surface topography and morphology of adsorbents and catalysts at the micro- and nanoscale.

In studies involving the removal of violet dyes, SEM analysis is crucial for visualizing the surface features of materials like activated carbon, clays (B1170129), and nanocomposites. ascelibrary.org For example, SEM images can reveal a porous structure with a high surface area, which is desirable for effective adsorption. After the adsorption of a dye like Acid Violet 7, changes in the surface morphology, such as the filling of pores or the appearance of a film on the surface, can be observed, providing direct evidence of the adsorption process. sphinxsai.comdntb.gov.ua In the case of photocatalysts, such as TiO2-based materials, SEM can be used to examine the particle size, shape, and distribution, which are critical factors influencing their catalytic activity. researchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.net It is often integrated with SEM, allowing for the simultaneous imaging and elemental mapping of a sample's surface.

When studying the interaction of this compound with an adsorbent or catalyst, EDS analysis can confirm the presence of the dye on the material's surface by detecting elements characteristic of the dye molecule that are not present in the pristine material. For instance, the detection of sulfur (from the sulfonate groups in this compound) on the surface of an adsorbent after the adsorption process would confirm the uptake of the dye. colorantsgroup.com EDS can also provide the elemental composition of the adsorbent or catalyst itself, which is important for understanding its chemical nature and potential interaction mechanisms. For example, in a study on the removal of crystal violet using a natural clay modified with zinc oxide, EDS was used to confirm the presence of zinc on the clay surface.

Table 2: Example of Elemental Composition of a Fly Ash Adsorbent Used for Violet Dye Removal as Determined by XRF/EDS

Element/Compound Weight Percentage (%)
SiO₂50-60
Al₂O₃20-30
Fe₂O₃5-10
CaO1-5
MgO1-3
K₂O1-3
Na₂O0.5-2
SO₃<1

Data compiled from typical fly ash compositions reported in literature. dntb.gov.ua

X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) for Material Characterization

X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. aku.edu.trservice.gov.uk When a material is exposed to X-rays, the atoms in the crystal lattice diffract the X-rays in a pattern that is characteristic of the material's crystal structure. In research on this compound remediation, XRD is used to characterize the crystalline nature of adsorbents and catalysts. For example, XRD patterns can confirm the synthesis of a specific crystalline phase of a photocatalyst, such as the anatase or rutile phase of TiO2, which have different photocatalytic activities. It can also be used to assess whether the crystal structure of an adsorbent changes after the adsorption of the dye. ascelibrary.org

X-ray Fluorescence (XRF) is another non-destructive analytical technique used to determine the elemental composition of materials. XRF works by irradiating a sample with high-energy X-rays, which causes the atoms in the sample to emit fluorescent (or secondary) X-rays. The energy of these secondary X-rays is characteristic of the elements present in the sample. XRF is often used to determine the bulk elemental composition of adsorbents and catalysts, providing quantitative data on the major and minor elements present. This information is complementary to the surface-sensitive elemental analysis provided by EDS.

Table 3: Crystalline Phases Identified by XRD in a Zeolite-Based Photocatalyst

Crystalline Phase Chemical Formula Significance
Zeolite YNa₂Al₂Si₃O₁₀·2H₂OAdsorbent support with high surface area.
AnataseTiO₂Photocatalytically active phase of titanium dioxide.
RutileTiO₂Another crystalline phase of titanium dioxide, often less active.

This table is illustrative and based on typical components of zeolite-supported TiO2 photocatalysts.

Interaction Mechanisms and Dynamics of Acid Violet 131 with Diverse Substrates

Research on Adsorption Mechanisms of Acid Violet 131

The removal of dyes like this compound from aqueous solutions is often achieved through adsorption, a process where the dye molecules accumulate on the surface of a solid material (adsorbent). The efficiency and nature of this adsorption are governed by several intermolecular forces.

Electrostatic interaction is a primary mechanism in the adsorption of ionic dyes. This compound is an anionic dye due to its sulfonate groups, meaning it carries a negative charge in solution. The adsorption of such dyes is highly dependent on the surface charge of the adsorbent material.

For effective adsorption of this compound, an adsorbent with a positively charged surface is generally preferred. This creates an electrostatic attraction between the negatively charged sulfonate groups of the dye and the positive sites on the adsorbent surface. Conversely, adsorbents with negatively charged surfaces will exhibit electrostatic repulsion, which can limit the binding of anionic dyes. mdpi.com The pH of the solution plays a crucial role in determining the surface charge of many adsorbents and, consequently, the extent of electrostatic interaction. nih.gov For instance, at low pH values, some material surfaces can become protonated and thus more positively charged, enhancing the adsorption of anionic dyes like this compound. nih.gov

Beyond electrostatic forces, other non-covalent interactions significantly contribute to the adsorption of this compound.

π-π Stacking: The aromatic rings present in the structure of this compound can interact with the aromatic structures often found in carbon-based adsorbents like activated carbon and biochar. mdpi.com This interaction, known as π-π stacking, is an attractive, non-covalent force between electron-rich π systems. acs.orgnih.gov The collective strength of multiple π-π stacking interactions can lead to stable adsorption of the dye molecules onto the adsorbent surface. nih.gov

Hydrogen Bonding: Hydrogen bonds can form between the functional groups on the dye molecule and the surface of an adsorbent. mdpi.comresearchgate.netrsc.org For this compound, the nitrogen and oxygen atoms within its structure can act as hydrogen bond acceptors, while any hydroxyl or amine groups on the adsorbent surface can act as donors. This type of interaction is a key factor in the adsorption mechanism for many organic pollutants. mdpi.com

The chemical environment of the aqueous solution, specifically its pH and ionic strength, has a profound impact on the adsorption capacity of this compound.

Influence of pH: The pH of the solution is a critical parameter as it can alter both the surface charge of the adsorbent and the ionization state of the dye. For anionic dyes like this compound, adsorption is generally more favorable in acidic conditions (low pH). unesp.br At low pH, the concentration of H+ ions is high, leading to the protonation of the adsorbent's surface functional groups, which results in a net positive surface charge. This enhances the electrostatic attraction with the anionic dye molecules. nih.gov As the pH increases, the adsorbent surface tends to become more negatively charged, leading to increased electrostatic repulsion and a decrease in dye adsorption. journalssystem.com

Influence of Ionic Strength: The presence of salts in the solution affects the ionic strength, which can influence the electrical double layer at the adsorbent-solution interface. An increase in ionic strength can sometimes lead to an increase in the adsorption of anionic dyes. unesp.br This can be attributed to the compression of the diffuse double layer, which reduces the electrostatic repulsion between the negatively charged dye and a negatively charged adsorbent surface. unesp.br However, at very high salt concentrations, the ions from the salt may compete with the dye molecules for the active adsorption sites on the adsorbent, potentially reducing adsorption efficiency. researchgate.net

Table 1: Effect of pH and Ionic Strength on Anionic Dye Adsorption

ParameterConditionGeneral Effect on Anionic Dye AdsorptionPrimary Reason
pH Decrease (more acidic)IncreaseProtonation of adsorbent surface leads to stronger electrostatic attraction. nih.gov
Increase (more alkaline)DecreaseIncreased negative charge on adsorbent surface causes electrostatic repulsion. journalssystem.com
Ionic Strength IncreaseCan Increase or DecreaseCompression of the electrical double layer may reduce repulsion, but high ion concentrations can lead to competition for adsorption sites. unesp.brresearchgate.net

π-π Stacking and Hydrogen Bonding in Adsorption Phenomology

Molecular Binding and Complexation Studies of this compound

The process of complexation involves the interaction between a dye molecule (acting as a ligand) and another molecule, often a macromolecule like a protein, to form a complex. iptsalipur.org These interactions can alter the physical and chemical properties of the dye. iptsalipur.org The binding is typically driven by non-covalent forces such as hydrogen bonds and van der Waals interactions. researchgate.net

Studies on the binding of dyes to proteins like lysozyme (B549824) or human serum albumin (HSA) often use spectroscopic techniques to determine binding constants and identify binding sites. iptsalipur.orgresearchgate.net For a molecule like this compound, its sulfonate groups and aromatic structure would allow it to bind to specific sites on proteins, potentially altering the protein's conformation and activity. researchgate.net Molecular docking simulations can further elucidate the precise binding location and the nature of the interactions, such as identifying the specific amino acid residues involved in hydrogen bonding or hydrophobic interactions. researchgate.netmdpi.com The formation of such complexes can be spontaneous, as indicated by thermodynamic analysis. researchgate.net

Photophysical and Electronic Structure Investigations of this compound

The photophysical properties of a dye describe its interaction with light, including absorption and emission of photons. These properties are intrinsically linked to the dye's electronic structure.

The electronic structure of a chromophore like this compound can be investigated through a combination of experimental spectroscopy and theoretical calculations, such as Density Functional Theory (DFT). researchgate.netresearchgate.net The absorption spectrum in the UV-Visible range reveals the electronic transitions within the molecule, typically π → π* and n → π* transitions for organic dyes. rsc.org The environment, such as the polarity of the solvent, can influence the energy of these transitions, leading to shifts in the absorption maxima. rsc.org

Fluorescence spectroscopy provides information about the emission properties of the dye. The difference between the absorption and emission maxima is known as the Stokes shift. researchgate.net Theoretical calculations can help to correlate the experimental photophysical data with the molecular orbital structure, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com These investigations are crucial for understanding the dye's color, stability, and potential for applications in areas like sensing. researchgate.netrsc.org

Environmental Remediation Research and Degradation Pathways of Acid Violet 131

Advanced Oxidation Processes (AOPs) for Acid Violet 131 Abatement

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of a wide range of organic pollutants, including dyes like this compound. mdpi.comresearchgate.net The primary advantage of AOPs is their ability to degrade recalcitrant organic compounds that are resistant to conventional treatment methods. researchgate.net

Electrochemical and photoelectrochemical methods are emerging as effective AOPs for the degradation of persistent organic pollutants. medchemexpress.com Electrochemical oxidation involves the generation of oxidizing species on the surface of an anode, leading to the degradation of pollutants. Photoelectrochemical treatment combines electrochemical processes with UV irradiation, which can enhance the generation of reactive oxygen species and improve degradation efficiency.

Research on the electrochemical and photoelectrochemical treatment of C.I. Acid Violet 1 has demonstrated the potential of these technologies for dye degradation. medchemexpress.com While specific studies focusing solely on this compound are limited in the provided results, the principles of these methods are broadly applicable to azo dyes. The efficiency of these processes is influenced by factors such as electrode material, current density, pH, and the presence of supporting electrolytes.

Photocatalysis is a prominent AOP that utilizes a semiconductor photocatalyst and a light source to generate the reactive species necessary for pollutant degradation. mdpi.com This process is considered a reliable and efficient method for breaking down dyes in water. mdpi.com

Semiconductor nanomaterials are central to the photocatalytic process. When irradiated with light of sufficient energy, these materials generate electron-hole pairs, which initiate the redox reactions that lead to the formation of hydroxyl radicals. researchgate.net

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. acs.orgjwent.net However, its large band gap means it primarily absorbs UV light, limiting its efficiency under solar irradiation. mdpi.com Research has shown that TiO₂ can effectively degrade various dyes, including those similar in structure to this compound. researchgate.netacademie-sciences.fr Studies on the food colorant E 131 VF, which shares some structural similarities, have demonstrated the photocatalytic capabilities of TiO₂. researchgate.netuctm.edu

Zinc Oxide (ZnO): ZnO is another effective semiconductor photocatalyst with a wide band gap similar to TiO₂. acs.orgacs.org It has been successfully used for the degradation of various dyes. uanl.mxchemmethod.comresearchgate.netnih.gov The photocatalytic activity of ZnO is influenced by factors such as particle size, surface defects, and the presence of co-catalysts. acs.org

Sulphur-doped TiO₂ (S-TiO₂): To enhance the visible light activity of TiO₂, researchers have explored doping it with non-metals like sulfur. Doping with sulfur can narrow the band gap of TiO₂, allowing it to absorb a broader spectrum of light. researchgate.net A study on the degradation of Acid Red 131 found that sulfur-doped titanium dioxide (S-TiO₂) was an effective photocatalyst. researchgate.net

Carbon-Nitrogen-codoped TiO₂ (C-N-codoped TiO₂): Co-doping TiO₂ with carbon and nitrogen is another strategy to improve its photocatalytic efficiency under visible light. mdpi.comresearchgate.netacs.orgresearchgate.net This modification can enhance light absorption and suppress the recombination of electron-hole pairs. mdpi.com Studies on the degradation of violet-3B dye have shown that C-N-codoped TiO₂ is an effective photocatalyst under visible light. researchgate.netkoreascience.kr

Combining different treatment methods can lead to synergistic effects, resulting in enhanced degradation efficiency. Hybrid systems often outperform individual processes.

UV/Photocatalyst: The combination of UV irradiation with a photocatalyst like TiO₂ is a classic hybrid system. The UV light activates the photocatalyst to generate hydroxyl radicals, leading to the degradation of the target pollutant. In a study on Acid Red 131, the combination of ultrasound (US) and UV/S-TiO₂ showed a significant synergistic effect, with a degradation of 86.96%. researchgate.net The addition of hydrogen peroxide (H₂O₂) to UV/photocatalyst systems can further enhance the generation of hydroxyl radicals and accelerate the degradation process. academie-sciences.frmdpi.com Research on crystal violet degradation demonstrated that adding H₂O₂ to a TiO₂ photocatalytic system significantly increased the mineralization rate. academie-sciences.fr

Hybrid photocatalytic systems can also involve combining different semiconductor materials to create heterojunctions, which promote charge separation and improve photocatalytic activity. nih.govtandfonline.commdpi.com

Ozonation and sonolysis are two other AOPs that have been investigated for the degradation of dyes.

Ozonation: Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. Studies on the ozonation of Acid Red 131 have shown it to be an effective method for decolorization. sphinxsai.comascelibrary.org The efficiency of ozonation is influenced by factors such as ozone dose, initial dye concentration, and pH. sphinxsai.comascelibrary.org For Acid Red 131, a 100% color removal was achieved after 12 minutes of treatment at pH 11. sphinxsai.com Combining ozonation with other processes like UV irradiation or catalysts can further enhance its effectiveness. researchgate.netdntb.gov.uaaku.edu.tr

Sonolysis: Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with high temperatures and pressures, leading to the formation of hydroxyl radicals and the degradation of pollutants. eeer.org Research on the degradation of Acid Red 131 demonstrated that a combined approach using ultrasound, chemical oxidants, and photocatalysis was highly effective. researchgate.net Studies on other violet dyes, such as Acid Violet 7, have also shown that sonolysis, particularly when combined with other processes, can effectively decolorize and degrade the dye. eeer.orgeeer.org

The Fenton process is a classic AOP that uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV or visible light to regenerate Fe²⁺ from Fe³⁺, thereby accelerating the catalytic cycle.

While direct research on this compound using Fenton and photo-Fenton processes was not found in the provided search results, these methods are widely applied for the treatment of various azo dyes. mdpi.com For instance, a study on the degradation of Acid Violet 7, a similar dye, showed that combining hydrodynamic cavitation with the Fenton process resulted in a decolorization of 94.02% and mineralization of 70.4%. researchgate.net The efficiency of Fenton-based processes is highly dependent on pH, with optimal conditions typically being in the acidic range.

Interactive Data Table: Degradation of Acid Red 131 using Advanced Oxidation Processes

Treatment MethodInitial Concentration (mg/L)pHDegradation Efficiency (%)Time (min)Reference
US + KPS + UV/S-TiO₂50Acidic90.3Not Specified researchgate.net
US + UV/S-TiO₂50Acidic86.96Not Specified researchgate.net
Ozonation5011100 (Color Removal)12 sphinxsai.com
Ozonation5011100 (Color Removal)23 ascelibrary.org
HC + Fenton20394.02 (Decolorization)Not Specified researchgate.net

US: Ultrasound, KPS: Potassium Persulfate, S-TiO₂: Sulphur-doped Titanium Dioxide, HC: Hydrodynamic Cavitation

Role of Semiconductor Nanomaterials (e.g., TiO2, ZnO, S-TiO2, C-N-codoped TiO2) in Photocatalysis

Ozonation and Sonolysis Research for this compound Decomposition

Bioremediation Strategies for this compound

Bioremediation offers an eco-friendly approach to dye degradation, utilizing the metabolic capabilities of microorganisms and their enzymes to transform complex dye structures into simpler, less toxic compounds.

The microbial degradation of synthetic dyes is a promising method for wastewater treatment. This process can occur through two primary mechanisms: biosorption, where dye molecules bind to the surface of microbial biomass, and biodegradation, where the dye is broken down through metabolic pathways. openbiotechnologyjournal.com Microorganisms can decolorize dyes under both aerobic and anaerobic conditions. ijcmas.com

For anionic dyes like acid dyes, the biodegradation process is often initiated under anaerobic conditions. Bacteria, in particular, produce enzymes like azoreductases that cleave the azo bonds (-N=N-), which are common chromophores in many synthetic dyes. nih.gov This initial step breaks the dye molecule into smaller aromatic amines, which may then be further degraded into simpler molecules like carbon dioxide and water, often under subsequent aerobic conditions. nih.gov The use of microbial consortia can be particularly effective, as co-metabolic activities can lead to a more complete mineralization of the dye compounds. openbiotechnologyjournal.com

Research on a dye identified as "Acid Violet" demonstrated that Blue Green Algae (BGA) can be utilized as a low-cost adsorbent for its removal from aqueous solutions. journalofchemistry.org The study indicated that the mechanism was complex, likely involving a combination of external mass transfer of the dye to the algae surface followed by intra-particle diffusion into the biomass. journalofchemistry.org This highlights the dual role of microorganisms in both adsorbing and potentially degrading dye molecules.

The enzymatic treatment of dye-laden wastewater is a specific form of bioremediation that relies on isolated enzymes rather than whole microbial cells. This method offers greater specificity and efficiency under controlled conditions. The primary enzymes involved in dye degradation are oxidoreductases, such as laccases, lignin (B12514952) peroxidases, tyrosinases, and azoreductases. frontiersin.org

These enzymes catalyze the transformation of dye molecules. For instance, lignin peroxidases and laccases are powerful oxidative enzymes that can degrade a wide range of complex organic pollutants, including various classes of dyes. frontiersin.org They generate highly reactive free radicals that non-specifically attack the chromophoric groups of the dye, leading to decolorization. Azoreductases, as mentioned previously, are crucial for the reductive cleavage of azo bonds, which is often the rate-limiting step in the degradation of azo dyes. nih.govfrontiersin.org The enzymatic breakdown of the parent dye molecule results in the formation of intermediate compounds that are generally less colored and can be less toxic, thus achieving both transformation and detoxification.

Microbial Decolorization and Biodegradation Mechanisms

Adsorptive Removal Technologies and Mechanisms for this compound

Adsorption is a widely used physicochemical treatment method valued for its operational simplicity, high efficiency, and cost-effectiveness in removing dyes from wastewater. nih.gov The process involves the mass transfer of dye molecules from the liquid phase to the surface of a solid adsorbent.

Research into adsorbent materials focuses on those with high surface area, favorable pore structure, and surface chemistry that promotes dye binding.

Biochar : Produced from the pyrolysis of biomass, biochar is a porous, carbon-rich material recognized as an effective and economical adsorbent. royalsocietypublishing.orgmdpi.com Its properties, including surface area and pore volume, are influenced by the feedstock and production conditions. royalsocietypublishing.org To enhance its efficacy for anionic dyes like this compound, biochar can be modified. Acid or alkali treatments can introduce oxygen-containing functional groups, while impregnation with metal components can create magnetic biochar, which facilitates easy separation from water after treatment. royalsocietypublishing.orgresearchgate.net Studies on other violet dyes, such as Crystal Violet, have shown that activated and charred materials derived from shrimp waste can have an adsorption capacity as high as 208 mg/g. mdpi.com

Modified Clays (B1170129) : Natural clays like bentonite (B74815) are abundant and inexpensive but typically have a negatively charged surface, which repels anionic dyes. eeer.org To overcome this, clays are modified into organoclays by exchanging the natural cations in their interlayer spaces with organic surfactant cations. eeer.org This modification alters the surface charge and hydrophobicity, significantly improving the adsorption capacity for anionic dyes. Research has shown that organoclays can remove over 90% of various dyes, with adsorption capacities ranging from 35 to 85 mg/g. pjoes.com Acid activation is another modification method that can increase the surface area of clays, enhancing their adsorption capabilities for dyes like Crystal Violet. uctm.edu

Activated Carbon : Activated carbon (AC) is a benchmark adsorbent known for its high porosity and large surface area. nih.gov It can be produced from various carbonaceous materials, including agricultural waste, making it a potentially low-cost option. nih.govimist.ma Chemical activation, for instance with phosphoric acid (H₃PO₄), has been shown to produce activated carbons from corn cobs with a high capacity for removing Crystal Violet, achieving a maximum adsorption of 41.80 mg/g. imist.ma The adsorption process onto activated carbon is often attributed to its porous structure and the potential for electrostatic interactions between the dye and the carbon surface.

To understand and optimize the adsorption process, experimental data are analyzed using kinetic and isotherm models. Kinetic models describe the rate of dye uptake, while isotherm models describe the equilibrium distribution of dye molecules between the adsorbent and the solution.

Kinetic Models : Common kinetic models include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for chemisorption processes, where adsorption occurs via chemical bonding. Studies on the adsorption of Acid Violet 7 onto fly ash and Crystal Violet onto activated carbon have shown that the process is well-described by the pseudo-second-order model. nih.govimist.ma The intra-particle diffusion model is also used to determine if diffusion within the adsorbent's pores is the rate-limiting step. journalofchemistry.org

Isotherm Models : The Langmuir and Freundlich models are the most frequently used isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. cwejournal.org For the adsorption of Acid Violet 7 onto fly ash, the Langmuir model provided a better fit, suggesting monolayer coverage. eeer.org Conversely, the adsorption of Crystal Violet onto shrimp-waste-derived charcoal was best described by the Freundlich model, indicating a heterogeneous adsorption process. mdpi.com

The tables below present data from studies on analogous violet dyes, illustrating typical model parameters.

Table 1: Kinetic Model Parameters for Violet Dye Adsorption

Dye Adsorbent Kinetic Model qe (mg/g) k₂ (g mg⁻¹ min⁻¹) Reference
Crystal Violet Zr-NDC MOF Pseudo-Second-Order 454.2 6.52 x 10⁻⁴ 0.9960 nih.gov
Crystal Violet PAC-CC Pseudo-Second-Order - - >0.99 imist.ma

Note: PAC-CC is powdered activated carbon from corn cobs. Zr-NDC MOF is Zirconium-2,6-naphthalenedicarboxylate metal-organic framework.

Table 2: Isotherm Model Parameters for Violet Dye Adsorption

Dye Adsorbent Isotherm Model q_max (mg/g) K_L (L/mg) Reference
Crystal Violet Zr-NDC MOF Langmuir 454.2 - 0.9880 nih.gov
Crystal Violet PAC-CC Langmuir 41.80 - >0.99 imist.ma
Acid Violet 7 Fly Ash Langmuir - - >0.98 eeer.org

Note: ZnO/CNA is zinc oxide-supported natural Algerian clay.

Exploration of Novel Adsorbent Materials (e.g., Biochar, Modified Clays, Activated Carbon)

Reaction Kinetics and Degradation Mechanism Elucidation of this compound

Beyond adsorption, chemical degradation offers a route to the complete mineralization of dye molecules. Advanced Oxidation Processes (AOPs) are particularly effective, relying on the generation of highly reactive species, most notably the hydroxyl radical (•OH).

The degradation of dyes often follows pseudo-first-order kinetics, as described by the Langmuir-Hinshelwood model in photocatalysis. koreascience.kracademie-sciences.fr Studies on the degradation of Acid Red 131, a structurally similar acid dye, have utilized electrochemical processes. One study reported a 98% color removal efficiency within 180 minutes. researchgate.net Another investigation into the degradation of Acid Red 131 using a combined approach of ultrasound, UV irradiation, and chemical oxidants (US + KPS + UV/S-TiO₂) achieved a degradation of 90.3%. researchgate.net

The degradation mechanism involves the attack of reactive species on the dye molecule. This can lead to the cleavage of the chromophoric group, resulting in decolorization, followed by the breaking of aromatic rings and eventual mineralization into CO₂, H₂O, and inorganic ions. For example, the photocatalytic degradation of Acid Violet 7 was found to produce intermediates such as α-naphthol, indicating the breakdown of the parent molecule. researchgate.net The reaction kinetics are influenced by parameters such as initial dye concentration, pH, and catalyst dosage. Typically, degradation rates decrease as the initial dye concentration increases due to competition for reactive radicals. koreascience.krpeacta.org

Determination of Reaction Rates and Kinetic Orders for Degradation Processes

No published studies were found that specifically investigate the reaction rates or determine the kinetic orders for the degradation of this compound. Research on other dyes, such as Acid Violet 19 and Violet-3B, often reveals that degradation processes follow pseudo-first-order kinetics. researchgate.netkoreascience.kr For instance, the degradation of Violet-3B using a C-N-codoped TiO2 photocatalyst was found to follow the Langmuir-Hinshelwood model, which describes pseudo-first-order kinetics. koreascience.kr However, without experimental data for this compound, it is not possible to provide reaction rate constants or confirm its kinetic model.

Computational Chemistry and Theoretical Modeling of Degradation Pathways and Energetics

There is no available research on the use of computational chemistry or theoretical modeling to investigate the degradation pathways and energetics of this compound. Such studies are valuable for predicting reaction mechanisms and understanding the stability of intermediates. Computational tools, including Density Functional Theory (DFT) and molecular docking, have been used to analyze the degradation of other dyes, like Crystal Violet and various azo dyes by enzymes. uanl.mxeuropa.eu These studies provide insights into binding affinities and the electronic properties that influence degradation. uanl.mxeuropa.eu However, no similar computational analyses have been published for this compound.

Specialized Research Applications and Methodological Enhancements Involving Acid Violet 131

Application of Acid Violet 131 and Related Dyes in Histological and Experimental Biological Staining Research

This compound belongs to the family of acid dyes, which are anionic compounds widely used in various staining applications. dyespigments.net In histology and experimental biology, acid dyes are instrumental for visualizing different tissue components under a microscope. biomedpress.orgresearchgate.net These dyes, including various acid violets, are employed to stain proteins in applications like electrophoresis and for coloring tissues in cytological or histological studies. dyespigments.netnitindyechem.com The staining process with acid dyes typically requires a mildly acidic environment to facilitate the dye's adherence to tissue fibers. nitindyechem.com

While specific research detailing the direct application of this compound in histological staining is not extensively documented in the provided results, the general use of acid violet dyes is well-established. For instance, Acid Violet 17 is used as a protein dye that stains proteins in the blood, producing a bright violet color. service.gov.uk Similarly, other acid dyes are used for staining silk, wool, and polyamide fibers, as well as leather and paper. dyespigments.net The utility of these dyes extends to their use as indicators and for biological shading. dyespigments.net

The mechanism of staining involves the interaction of the dye's anionic groups with cationic components in the tissue, such as proteins. researchgate.net The selectivity of a dye for specific cellular structures is influenced by factors like its molecular weight, lipophilicity, and the size of its conjugated system. conicet.gov.ar

Development and Optimization of Forensic Science Techniques Utilizing this compound Analogs (e.g., Fingerprint Enhancement)

In forensic science, acid dyes play a crucial role in the enhancement of fingerprints, particularly those contaminated with blood. Analogs of this compound, such as Acid Violet 17 and Acid Black 1, are recommended for developing fingerprints on both porous and non-porous surfaces. service.gov.uktennessee.edu These dyes work by staining the proteinaceous components of blood, thereby making the print visible. service.gov.uk

The process involves treating the suspected area with a solution of the acid dye. For instance, Acid Violet 17 stains the proteins in blood, resulting in a vibrant violet product. service.gov.uk This technique is effective on a variety of surfaces, although a preliminary test on a non-critical area is often recommended to check for background staining, especially on porous materials. service.gov.uk

The use of these dyes can be part of a sequence of enhancement techniques. For example, fluorescence examination may be used initially as a non-destructive method, followed by treatment with acid dyes like Acid Violet 17 to intensify the contrast of the fingerprint. service.gov.uk Research has shown that a combination of fluorescence examination and treatment with acid dyes is a highly effective approach for enhancing fingerprints in blood. service.gov.uk

Table 1: Acid Dyes Used in Fingerprint Enhancement

Dye Name Common Name/Synonym Application Surface Color of Developed Print
Acid Black 1 Amido Black, Naphthol Blue Black Porous and Non-porous Blue/Black
Acid Violet 17 Coomassie Brilliant Violet R150 Porous and Non-porous Bright Violet

This table is based on information from the Fingerprint Source Book. service.gov.uk

This compound as a Spectroscopic Probe in Chemical and Materials Science Research

This compound, as an azo dye, possesses chromophoric groups that absorb light in the visible region of the electromagnetic spectrum, a property that is central to its application as a spectroscopic probe. ekb.eg The spectroscopic properties of dyes are fundamental to their use in various research fields, including chemical and materials science. researchgate.net The interaction of a dye with its environment, such as different solvents or the presence of other molecules, can lead to changes in its absorption and fluorescence spectra. researchgate.net

For instance, studies on related dyes like Acid Violet 3 have explored its photoswitching capabilities, which are influenced by factors like pH. nih.gov The trans-to-cis isomerization of the azo bond upon light exposure is a key characteristic of azo dyes that can be harnessed for various applications. nih.gov

In materials science, dyes are used as probes to study the properties of different materials. For example, the surface-enhanced Raman scattering (SERS) activity of nanomaterials can be investigated using probe molecules like crystal violet. frontiersin.org The development of fluorescent probes for imaging and detection is another significant area of research. For example, fluorescent probes have been synthesized for the visualization of cancer cells. nih.gov The spectroscopic analysis of such probes in different solvent systems provides insights into their behavior and potential applications. nih.gov

Table 2: Spectroscopic Properties of a Related Azo Dye

Compound Solvent Absorption Wavelength (nm) Molar Absorptivity (ε)

This data is for a related compound and is sourced from PhotochemCAD. photochemcad.com

Comparative Academic Studies of this compound with Structurally Related Azo Dyes

Comparative studies of azo dyes are crucial for understanding their structure-property relationships and for selecting the appropriate dye for a specific application. Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo (-N=N-) groups. nih.gov

Research has been conducted to compare the degradation of various azo dyes, including Acid Violet 7, by different enzymes. researchgate.netlgu.edu.pk Such studies are important for environmental remediation efforts. Molecular docking and simulation techniques are employed to analyze the binding affinities between the dyes and enzymes, providing insights into the degradation mechanisms. researchgate.netlgu.edu.pk

In the context of forensic science, comparative analyses of different acid dyes for fingerprint enhancement have led to the recommendation of specific dyes like Acid Black 1 and Acid Violet 17 over others due to their superior performance in terms of sensitivity and the visibility of the developed prints. service.gov.uk

Furthermore, the classification of azo dyes based on their chemical structure, such as the number of azo groups (monoazo, disazo, etc.), helps in predicting their properties and applications. nih.govojp.gov this compound is classified as a monoazo dye. ojp.gov Comparative studies also extend to the toxicological aspects of azo dyes, as some can be metabolized to form potentially carcinogenic aromatic amines. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Acid Violet 17
Acid Black 1
Acid Yellow 7
Acid Violet 3
Crystal Violet
Acid Violet 7
Acid Orange 19
Congo Red
Disperse Red 1
Disperse Red 13
Reactive Brilliant Red
Hematoxylin
Eosin
Acid Green 16
Acid Red 119
Acid Black 132
Acid Black 194
Acid Red 1
Basic Blue 3
Rhodamine 6G
Methylene Blue
Malachite Green
Fluorescein
Leucomalachite Green
Leucocrystal Violet
Ninhydrin
1,8-Diazafluoren-9-one (DFO)
Sudan Black
Reactive Violet 5

Prospective Avenues and Emerging Directions in Acid Violet 131 Research

Interdisciplinary Integration and Holistic Approaches in Acid Violet 131 Research

A holistic approach that combines insights from various scientific disciplines is becoming crucial for comprehensively understanding the lifecycle and effects of this compound. nih.goviusspavia.itmdpi.comnih.gov This involves integrating chemistry, environmental science, toxicology, and materials science to create a complete picture of the dye's journey from synthesis to its ultimate fate in the environment. iusspavia.it Such interdisciplinary research allows for the development of more effective and sustainable management strategies for this and similar dyes. ldubgd.edu.ua

The study of this compound is no longer confined to its chemical properties and applications in dyeing wool and polyamide fibers. chemicalbook.comworlddyevariety.com Researchers are now exploring its environmental footprint, including its persistence, potential for bioaccumulation, and the toxicity of its degradation byproducts. canada.ca This requires a multi-faceted approach where chemists work alongside environmental scientists to track the dye's movement and transformation in ecosystems, and with toxicologists to assess its potential harm to living organisms. iusspavia.it For instance, understanding the interactions of this compound with various environmental matrices necessitates a combination of analytical chemistry and environmental modeling. ut.ac.ir

A key aspect of this holistic approach is the "cradle-to-grave" assessment of the dye. This involves not only its synthesis and use but also its disposal and degradation. iusspavia.it For example, while the synthesis of this compound involves the diazotization of 2-Aminobenzenesulfonic acid and subsequent coupling reactions, a holistic view would also consider the environmental impact of these precursor chemicals and the byproducts generated during production. chemicalbook.com Similarly, research into its applications, such as in leather coloring, now extends to the potential for the dye to leach from the final product and enter the environment. chemicalbook.comworlddyevariety.com

This integrated perspective is essential for developing a circular economy model for dyes like this compound, where waste is minimized and resources are used more efficiently. It also fosters the development of more comprehensive risk assessments that can inform regulatory policies and promote safer and more sustainable industrial practices. iusspavia.it

Advancements in Sustainable and Environmentally Benign Synthesis and Degradation Technologies for this compound

In response to growing environmental concerns, significant research efforts are being directed towards developing greener methods for both the synthesis and degradation of this compound.

Sustainable Synthesis:

The traditional synthesis of azo dyes often involves harsh chemicals and can generate significant waste. chemicalbook.com The push for sustainability is driving the exploration of more environmentally friendly synthetic routes. This includes the use of greener solvents, catalysts, and reaction conditions that reduce energy consumption and waste generation. While specific research on the green synthesis of this compound is still emerging, trends in the broader field of dye chemistry point towards biocatalysis and flow chemistry as promising avenues. Biocatalysis, for example, could offer a way to produce the dye's precursors or even the final dye molecule using enzymes, which operate under mild conditions and are highly specific.

Environmentally Benign Degradation:

The degradation of this compound and other azo dyes is a major focus of environmental research. Traditional wastewater treatment methods are often ineffective at completely removing these complex molecules. mdpi.com Therefore, advanced oxidation processes (AOPs) and bioremediation are being extensively investigated as more effective and eco-friendly alternatives. mdpi.comcanterbury.ac.nz

AOPs involve the generation of highly reactive species, such as hydroxyl radicals, which can break down the complex structure of this compound into simpler, less harmful compounds. nih.gov Techniques like ozonation and photocatalysis have shown promise in degrading similar dyes. nih.govsphinxsai.comkoreascience.kr For instance, studies on Acid Red 131, a related azo dye, have demonstrated high color removal efficiency using ozonation, particularly at alkaline pH. sphinxsai.com Photocatalytic degradation using semiconductors like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV or visible light is another promising approach. nih.govkoreascience.krresearchgate.net

Bioremediation, which utilizes microorganisms like bacteria and algae to break down pollutants, offers a potentially low-cost and sustainable solution. mdpi.com Research on other acid dyes has shown that certain microbial consortia can effectively decolorize and degrade them. researchgate.netjournalofchemistry.org The mechanism often involves the enzymatic cleavage of the azo bond, which is responsible for the dye's color. mdpi.com

Below is a table summarizing some of the advanced degradation technologies being explored for dyes similar to this compound:

Degradation TechnologyDescriptionKey Findings for Similar Dyes
Ozonation Utilizes ozone (O3) to oxidize and break down dye molecules. sphinxsai.comHigh color removal efficiency for Acid Red 131, especially at higher pH levels. sphinxsai.com
Photocatalysis Employs semiconductor catalysts (e.g., TiO2, ZnO) and light to generate reactive oxygen species that degrade the dye. nih.govkoreascience.krresearchgate.netZnO/PPy photocatalyst showed effectiveness in degrading Acid Violet 7 under visible light. researchgate.net
Electrocoagulation Uses an electric current to generate coagulants that remove dyes from water. researchgate.netEffective for the removal of Acid Red 131, achieving high removal efficiency. researchgate.net
Bioremediation Leverages microorganisms (bacteria, algae) to metabolize and break down the dye. mdpi.comAnaerobic consortia have demonstrated the ability to degrade Acid Red 131. researchgate.net
Sono-assisted Adsorption Combines ultrasound with adsorbents to enhance the removal of dyes from aqueous solutions. eeer.orgeeer.orgEffective for the removal of Acid Violet 7 from water. eeer.orgeeer.org

These emerging technologies hold the potential to significantly reduce the environmental impact associated with the manufacturing and use of this compound.

Predictive Modeling and Experimental Validation in this compound Dye Chemistry

Predictive modeling, in conjunction with experimental validation, is becoming an indispensable tool in the study of this compound. iaea.orgrsc.orgnih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and artificial neural networks (ANN), can be used to predict the physical, chemical, and toxicological properties of the dye, as well as its behavior during degradation processes. canada.caut.ac.ir

QSAR models attempt to correlate the chemical structure of a molecule with its properties. canada.ca For dyes like this compound, these models can be used to estimate parameters such as water solubility, partition coefficients, and potential for bioaccumulation. canada.ca However, it is important to note that the applicability of these models can be limited for complex molecules like dyes, and their predictions must be carefully validated with experimental data. canada.ca

Artificial neural networks are another powerful tool for modeling complex systems. ut.ac.ir In the context of dye chemistry, ANNs can be trained on experimental data to predict the efficiency of degradation processes under different conditions. ut.ac.ir For example, an ANN model could be developed to predict the percentage of this compound removal by a particular AOP based on factors like pH, catalyst dosage, and reaction time. ut.ac.ir The use of Box-Behnken design and other statistical methods can help in optimizing the parameters for such models. tandfonline.com

Experimental validation is a critical component of this predictive approach. rsc.orgnih.gov Laboratory experiments are necessary to generate the data needed to build and train the models, as well as to confirm the accuracy of their predictions. rsc.org For instance, if a QSAR model predicts that this compound has a low potential for bioaccumulation, this would need to be verified through experiments with aquatic organisms. canada.ca Similarly, the predicted optimal conditions for dye degradation from an ANN model should be tested in a laboratory setting. tandfonline.com

The synergy between predictive modeling and experimental validation offers several advantages. It can help to reduce the number of experiments required, saving time and resources. It can also provide valuable insights into the mechanisms of dye behavior and degradation that might not be apparent from experiments alone. As computational power continues to increase and modeling techniques become more sophisticated, this approach is expected to play an even more significant role in the future of this compound research.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Acid Violet 131 (C.I. 27060) in laboratory settings?

  • Methodological Answer : Synthesis typically involves diazo coupling reactions under controlled pH and temperature conditions. The product is purified via recrystallization or column chromatography. Characterization requires UV-Vis spectroscopy (to confirm λmax in aqueous solutions) and FTIR analysis to identify sulfonic acid (-SO3H) and azo (-N=N-) functional groups . Quantitative analysis of purity can be performed using HPLC with a C18 column and mobile phase optimized for sulfonated dyes. Molecular weight validation via mass spectrometry (e.g., ESI-MS) is critical to confirm the sodium salt formulation (C26H15N4Na3O7S2) .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Stability studies should include batch experiments with controlled variables: pH (1–12), temperature (20–80°C), and ionic strength (0.1–1.0 M KCl/NaCl). Use UV-Vis spectrophotometry to monitor absorbance changes at 542 nm (or λmax specific to this compound) over time. Statistical analysis (e.g., ANOVA) should evaluate degradation kinetics, with Arrhenius plots for temperature-dependent decay .

Advanced Research Questions

Q. What advanced techniques are recommended for elucidating the adsorption mechanisms of this compound onto novel adsorbents?

  • Methodological Answer : Combine BET surface area analysis and DFT modeling to correlate pore structure with adsorption capacity. Batch adsorption experiments should measure variables like contact time, adsorbent dosage, and initial dye concentration. Isotherm models (Langmuir, Freundlich) and kinetic models (pseudo-second-order) must be statistically validated using R<sup>2</sup> and χ<sup>2</sup> tests. FTIR and XPS can identify surface functional groups involved in dye-adsorbent interactions .

Q. How can researchers resolve contradictions in reported degradation efficiencies of this compound across photocatalytic studies?

  • Methodological Answer : Cross-validate results using standardized experimental protocols (e.g., identical light sources, catalyst loading, and dye concentrations). Perform controlled replicates and report confidence intervals. Use LC-MS to identify intermediate degradation products, which may explain efficiency variations due to competing reaction pathways. Meta-analyses of published data should account for differences in experimental design (e.g., pH, oxygen availability) .

Q. What computational approaches are suitable for modeling this compound’s electronic structure and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) simulations can predict molecular orbitals, HOMO-LUMO gaps, and reactive sites. Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Validate computational results with experimental UV-Vis and cyclic voltammetry data. Solvent effects (e.g., water) should be incorporated via implicit solvation models (e.g., PCM) .

Q. How should researchers address discrepancies in toxicity data for this compound across in vitro and in vivo studies?

  • Methodological Answer : Standardize test organisms (e.g., Daphnia magna for ecotoxicity) and exposure durations. Use positive/negative controls to calibrate assays. Apply multivariate regression to isolate confounding factors (e.g., impurities in dye batches). Toxicity mechanisms should be probed via ROS assays and genomic profiling to reconcile differences between acute and chronic effects .

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